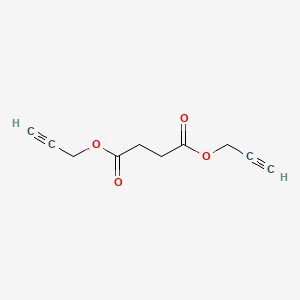

Diprop-2-ynyl butanedioate

Description

The exact mass of the compound Diprop-2-ynyl butanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diprop-2-ynyl butanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diprop-2-ynyl butanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-ynyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNANQFINLWEMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)CCC(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326178 | |

| Record name | DIPROP-2-YNYL BUTANEDIOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4580-40-9 | |

| Record name | 4580-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIPROP-2-YNYL BUTANEDIOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diprop-2-ynyl Butanedioate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprop-2-ynyl butanedioate, also known as di(2-propynyl) succinate or bis-propargyl-succinate (BPS), is a symmetrical diester of butanedioic acid (succinic acid) and propargyl alcohol. Its chemical structure is characterized by a central four-carbon succinate backbone with terminal propargyl groups, each containing a reactive alkyne functionality. This unique architecture makes it a valuable bifunctional building block in organic synthesis and materials science. The presence of two terminal alkynes allows for efficient crosslinking of polymers and participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1] This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the burgeoning applications of diprop-2-ynyl butanedioate, with a particular focus on its relevance to drug development and advanced materials.

Chemical Structure and Properties

The fundamental characteristics of diprop-2-ynyl butanedioate are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| IUPAC Name | diprop-2-yn-1-yl butanedioate |

| Synonyms | di(2-propynyl) succinate, Bis-propargyl-succinate (BPS) |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.19 g/mol |

| Appearance | Not specified in provided search results. |

| Melting Point | Not specified in provided search results. |

| Boiling Point | Not specified in provided search results. |

| Solubility | Soluble in common organic solvents like CDCl₃. |

The molecule's structure, featuring two terminal alkyne groups, is the primary determinant of its chemical reactivity and utility. These alkynes are readily available for a variety of chemical transformations, most notably the highly efficient and specific "click" reaction with azides.

Synthesis of Diprop-2-ynyl Butanedioate

The synthesis of diprop-2-ynyl butanedioate is typically achieved through a Fischer-Speier esterification reaction between succinic acid and propargyl alcohol in the presence of an acid catalyst.[2][3][4] This is a well-established and cost-effective method for producing esters.

Reaction Scheme

Caption: Fischer-Speier esterification of succinic acid with propargyl alcohol.

Mechanistic Insights

The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[3][5] The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The reaction proceeds through the following key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst donates a proton to one of the carbonyl oxygens of succinic acid, activating it.

-

Nucleophilic attack: The lone pair of electrons on the oxygen of propargyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: A base (such as another molecule of alcohol or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen to yield the final ester and regenerate the acid catalyst.

Since the reaction is reversible, it is crucial to shift the equilibrium towards the product side. This is typically achieved by using a large excess of one of the reactants (usually the less expensive one, in this case, propargyl alcohol) or by removing the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus.[5]

Experimental Protocol

The following is a detailed, self-validating protocol for the synthesis of diprop-2-ynyl butanedioate based on established Fischer esterification procedures.[2][6]

Materials and Equipment:

-

Succinic acid

-

Propargyl alcohol (excess)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine succinic acid and a significant excess of propargyl alcohol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC, typically several hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess propargyl alcohol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude diprop-2-ynyl butanedioate can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

The successful synthesis of diprop-2-ynyl butanedioate is confirmed through various spectroscopic techniques. The following data is based on the reported spectra for bis-propargyl-succinate (BPS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃): [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.7 ppm | Doublet | 4H | -O-CH₂ -C≡CH |

| ~2.7 ppm | Singlet | 4H | -CO-CH₂ -CH₂ -CO- |

| ~2.5 ppm | Triplet | 2H | -C≡CH |

¹³C NMR (in CDCl₃): [1]

| Chemical Shift (δ, ppm) | Assignment |

| ~171 ppm | C =O (Ester carbonyl) |

| ~77 ppm | -C ≡CH |

| ~75 ppm | -C≡C H |

| ~52 ppm | -O-C H₂-C≡CH |

| ~29 ppm | -CO-C H₂-C H₂-CO- |

Infrared (IR) Spectroscopy

The IR spectrum of diprop-2-ynyl butanedioate is expected to show characteristic absorption bands for its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3290 cm⁻¹ | Strong | ≡C-H stretch (terminal alkyne) |

| ~2120 cm⁻¹ | Medium | C≡C stretch (alkyne) |

| ~1735 cm⁻¹ | Strong | C=O stretch (ester carbonyl) |

| ~1160 cm⁻¹ | Strong | C-O stretch (ester) |

Applications in Research and Drug Development

The presence of two terminal alkyne groups makes diprop-2-ynyl butanedioate a highly versatile molecule, particularly in the fields of polymer chemistry and drug development.

Crosslinking Agent in Polymer Science

Diprop-2-ynyl butanedioate serves as an effective crosslinking agent in the synthesis of polymers.[7] The dual alkyne functionality allows for the formation of networked polymer structures, enhancing their mechanical properties, thermal stability, and chemical resistance. This is particularly valuable in the development of specialty resins, coatings, and hydrogels.[8]

"Click" Chemistry and Bioconjugation

The terminal alkyne groups of diprop-2-ynyl butanedioate are ideal substrates for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of "click chemistry."[1] This reaction is characterized by its high efficiency, specificity, and biocompatibility, making it a powerful tool for:

-

Drug Delivery Systems: Diprop-2-ynyl butanedioate can be used to crosslink polymers to form hydrogels for controlled drug release.[9][10] The alkyne groups can also be used to conjugate targeting ligands or therapeutic molecules to the polymer backbone.

-

Biomaterial Functionalization: The "clickable" nature of this molecule allows for the straightforward functionalization of biomaterials, such as scaffolds for tissue engineering, with bioactive peptides, carbohydrates, or other signaling molecules.

-

Self-Healing Materials: Research has shown that bis-propargyl-succinate can act as a healing agent in polymers.[1] When a crack forms in the material, encapsulated BPS can be released and react with azide-functionalized polymers via "click" chemistry to repair the damage.

Caption: "Click" reaction of diprop-2-ynyl butanedioate with an azide.

Conclusion

Diprop-2-ynyl butanedioate is a readily synthesized and highly versatile chemical entity with significant potential in materials science and drug development. Its symmetric structure, featuring two terminal alkyne groups, allows for its use as a potent crosslinking agent and a key component in "click" chemistry-based applications. The straightforward Fischer-Speier esterification provides an accessible route to this valuable molecule. As research into advanced drug delivery systems, self-healing materials, and functional biomaterials continues to expand, the utility of diprop-2-ynyl butanedioate as a bifunctional building block is poised to grow, offering scientists and researchers a powerful tool for molecular construction and innovation.

References

-

Vo, T. S., & Vo, T. T. B. C. (2020). Preparation and Characterization of Bis-Propargyl-Succinate, and its Application in Preliminary Healing Ability of Crosslinked Polyurethane using “Azide-Alkyne” Click. Journal of Engineering Science and Technology Review, 13(4), 110-116. [Link]

-

Vo, T. S., Vo, T. T. B. C., Tien, T. T., & Singh, N. T. (2021). Isocyanate‐Free Curing of Glycidyl Azide Polymer (GAP) with Bis‐Propargyl‐Succinate (II). Macromolecular Symposia, 396(1), 2000323. [Link]

-

Li, Y., Rodrigues, J., & Tomatsu, I. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15785-15794. [Link]

-

Phelps, I. K., & Hubbard, J. C. (1907). The Esterification of Succinic Acid. American Chemical Journal, 38(3), 368-375. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. [Link]

-

Royal Military College of Canada. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

-

MySkinRecipes. (n.d.). diprop-2-yn-1-yl butanedioate. [Link]

-

Vo, T. S., & Vo, T. T. B. C. (2021). A Self-Healing Material Based on Microcapsules of Poly(Urea-Formaldehyde)/Bis-Propargyl-Succinate Containing in Polyurethane Matrix. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 787-802. [Link]

-

European Patent Office. (2012). PROCESS FOR PREPARING DI-SUBSTITUTED SUCCINATES. [Link]

- Google Patents. (2011). CN102093219A - Method for synthesizing succinyl succinic dialkyl ester.

-

Zhang, Y., et al. (2021). D-ɑ-tocopheryl polyethylene glycol succinate: A review of multifarious applications in nanomedicines. Journal of Controlled Release, 336, 283-297. [Link]

-

Guo, Y., et al. (2013). The applications of Vitamin E TPGS in drug delivery. International Journal of Pharmaceutics, 454(1), 22-30. [Link]

-

da Silva, A. C., et al. (2022). The use of TPGS in drug delivery systems to overcome biological barriers. Journal of Drug Delivery Science and Technology, 71, 103301. [Link]

-

Hu, J., et al. (2023). Cross-linker engineering of hydrogel enables photothermal therapy and controlled drug release. Journal of Drug Delivery Science and Technology, 89, 104993. [Link]

-

Akther, N., et al. (2021). Preparation of Crosslinked Alginate Hydrogels for the Adsorption and Sustainable Release of Doxorubicin Hydrochloride. Gels, 7(4), 218. [Link]

-

MySkinRecipes. (n.d.). diprop-2-yn-1-yl butanedioate. [Link]

-

Sharma, A., et al. (2016). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 115–122. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. athabascau.ca [athabascau.ca]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. diprop-2-yn-1-yl butanedioate [myskinrecipes.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Dipropargyl Succinate for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of dipropargyl succinate, a versatile chemical entity with growing significance in polymer chemistry, materials science, and drug development. From its fundamental chemical identity to its practical applications, this document offers a consolidated resource for scientists and researchers.

Unveiling the Chemical Identity: Nomenclature and Synonyms

Clarity in chemical nomenclature is paramount for reproducible research. The compound of interest is systematically known as diprop-2-yn-1-yl butanedioate . However, in scientific literature and commercial contexts, it is more commonly referred to by several synonyms. Understanding these alternatives is crucial for exhaustive literature searches and clear communication.

The primary synonym, and the one most frequently encountered, is Dipropargyl Succinate . The term "propargyl" specifically refers to the prop-2-yn-1-yl functional group, which contains a terminal alkyne. This reactive moiety is central to the compound's utility in various chemical transformations.

Another important synonym is Bis-propargyl-succinate .[1] This name explicitly indicates the presence of two propargyl groups attached to the succinate backbone.

Key Identifiers:

| Name Type | Identifier |

| Systematic IUPAC Name | diprop-2-yn-1-yl butanedioate[2] |

| Common Name | Dipropargyl Succinate |

| Alternative Name | Bis-propargyl-succinate[1] |

It is essential to distinguish dipropargyl succinate from its saturated analog, dipropyl succinate, and its isomer, diisopropyl succinate. These related compounds lack the reactive alkyne functionalities and thus exhibit markedly different chemical properties and applications.

Physicochemical Properties: A Data-Driven Overview

The physical and chemical properties of dipropargyl succinate dictate its handling, storage, and application. While extensive experimental data for this specific compound is not as abundant as for more common succinates, we can infer key characteristics based on its structure and related compounds.

| Property | Value | Source/Inference |

| Molecular Formula | C10H10O4 | Calculated |

| Molecular Weight | 194.18 g/mol | Calculated |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar succinate esters[3][4] |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structural features |

| Reactivity | The terminal alkynes are highly reactive in cycloaddition reactions | Based on the chemistry of the propargyl group[5][6] |

The defining feature of dipropargyl succinate is the presence of two terminal alkyne groups. These functional groups are the cornerstone of its utility, particularly in "click chemistry," a class of reactions known for their high efficiency and specificity. The azide-alkyne cycloaddition, for instance, is a prominent application of this reactivity.[1]

Synthesis of Dipropargyl Succinate: A Step-by-Step Protocol

The synthesis of dipropargyl succinate is typically achieved through the esterification of succinic acid with propargyl alcohol. This straightforward reaction can be performed in a standard laboratory setting.

Reaction Scheme:

Figure 1: Synthesis of Dipropargyl Succinate.

Detailed Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic acid (1.0 equivalent) and propargyl alcohol (2.2 equivalents). The excess propargyl alcohol helps to drive the reaction to completion.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 0.02-0.05 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux in a suitable solvent, such as toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure dipropargyl succinate.

Applications in Research and Development

The unique bifunctional nature of dipropargyl succinate, possessing two terminal alkyne groups, makes it a valuable crosslinking agent and building block in polymer synthesis and materials science.[2]

Polymer Synthesis and Crosslinking

Dipropargyl succinate serves as a versatile crosslinking agent in the production of specialty resins and coatings.[2] Its dual alkyne functionality enables efficient curing processes, which can be initiated by heat or UV light. This property is particularly valuable in advanced applications such as lithography and the fabrication of electronic components.[2]

A significant application lies in the development of self-healing materials.[1] For instance, bis-propargyl-succinate has been employed as a healing agent in crosslinked polyurethane.[1] When damage occurs in the material, the encapsulated dipropargyl succinate is released and reacts with a corresponding crosslinking agent (e.g., an azide-functionalized polymer) via an "azide-alkyne" click reaction to repair the damaged area.[1]

Workflow for Self-Healing Material Application:

Figure 2: Workflow for Self-Healing Polyurethane.

Bioconjugation and Drug Delivery

The propargyl groups in dipropargyl succinate are amenable to bioconjugation reactions. Through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, dipropargyl succinate can be used to link polymer chains to biological molecules, such as peptides, proteins, or nucleic acids. This opens up possibilities for the development of novel drug delivery systems, where the succinate core can be designed to be biodegradable, releasing the active pharmaceutical ingredient under specific physiological conditions.

Succinic acid itself is a naturally occurring intermediate in the citric acid cycle and is considered biocompatible.[7][8] This inherent biocompatibility of the succinate linker is a significant advantage in biomedical applications.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling dipropargyl succinate. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Dipropargyl succinate is a valuable and versatile bifunctional molecule. Its two terminal alkyne groups provide a platform for a wide range of chemical transformations, most notably in the realm of click chemistry. This makes it a key component in the design of advanced polymers, self-healing materials, and bioconjugates. As research in these areas continues to expand, the demand for and applications of dipropargyl succinate are expected to grow, making a thorough understanding of its properties and reactivity essential for researchers in the chemical and biomedical sciences.

References

-

PubChem. (n.d.). Dipropyl succinate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Diisopropyl succinate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pfanstiehl. (n.d.). Succinic Acid Excipient Grade GMP. Retrieved from [Link]

-

PubChem. (n.d.). Betamethasone Dipropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-(diphenylmethylidene)butanedioate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Di-sec-butyl succinate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024). Succinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of Bis-Propargyl-Succinate, and its Application in Preliminary Healing Ability of Crosslinked Polyurethane using “Azide-Alkyne” Click. Retrieved from [Link]

-

Neliti. (2019). SYNTHESIS AND PROPERTIES OF THE DIPROPARGYL DIETER DERIVATIVE 2-BROMINE-2-NITRO-PROPANDIOL-1,3 (BRONOPOL). Retrieved from [Link]

-

SynZeal. (n.d.). Betamethasone Dipropionate. Retrieved from [Link]

-

Wikipedia. (2023). Diethyl succinate. Retrieved from [Link]

-

PubChem. (n.d.). Prop-2-ynyl butanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Group. (n.d.). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Butanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

PubChem. (n.d.). Beclomethasone Dipropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). diprop-2-yn-1-yl butanedioate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. diprop-2-yn-1-yl butanedioate [myskinrecipes.com]

- 3. Dipropyl succinate | 925-15-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. Succinic Acid Excipient GMP - Pfanstiehl [pfanstiehl.com]

- 8. Succinic acid - Wikipedia [en.wikipedia.org]

Bis-propargyl-succinate: A Technical Guide for Advanced Chemical Synthesis

Abstract

Bis-propargyl-succinate (BPS) is a symmetrical, homobifunctional crosslinking agent that has emerged as a pivotal chemical intermediate in advanced materials science and has significant potential in the realm of drug development. Characterized by a central succinate ester core flanked by two terminal alkyne functionalities, BPS is a versatile building block for the construction of complex macromolecular architectures. Its primary utility lies in its ability to participate in highly efficient and bioorthogonal "click chemistry" reactions, specifically the Huisgen 1,3-dipolar cycloaddition with azide-functionalized molecules. This reaction's reliability and specificity have positioned BPS as a non-isocyanate alternative for the curing of energetic polymers and a key component in the development of innovative self-healing materials. For drug development professionals, BPS and its analogues represent a foundational platform for the synthesis of linkers used in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth exploration of the synthesis, characterization, reaction mechanisms, and diverse applications of bis-propargyl-succinate, offering researchers and scientists a comprehensive resource for leveraging this intermediate in their work.

Introduction: The Strategic Value of a Di-Alkyne Intermediate

In the landscape of modern chemical synthesis, the demand for efficient and versatile building blocks is paramount. Bis-propargyl-succinate (BPS) answers this call as a highly functional chemical intermediate. Its defining feature is the presence of two terminal alkyne groups, which serve as reactive handles for the construction of larger molecules and polymer networks. The reactivity of these alkynes is primarily harnessed through the azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry"[1]. This reaction is celebrated for its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it an ideal ligation strategy in complex chemical environments[2].

The succinate core of BPS provides a degree of flexibility and hydrophilicity, properties that can be advantageous in both polymer and bioconjugate applications. Unlike traditional crosslinking agents such as isocyanates, the click chemistry-based reactions of BPS are not sensitive to moisture and do not require catalysts that can be problematic in biological systems[3]. This has led to its adoption in fields requiring high-performance materials, such as energetic binders for propellants and self-healing polymers[4].

For researchers in drug development, the di-alkyne structure of BPS is of particular interest. It serves as a blueprint for linkers that can connect different molecular entities, a critical component in the design of ADCs and PROTACs[5][6]. While BPS itself is a simple, non-PEGylated structure, it represents a fundamental scaffold upon which more complex and tailored linkers can be built to modulate properties like solubility, stability, and drug-release kinetics[7]. This guide will delve into the technical details of BPS, providing the foundational knowledge necessary for its effective application.

Synthesis and Characterization of Bis-propargyl-succinate

The synthesis of bis-propargyl-succinate is typically achieved through a straightforward esterification reaction. The most common and well-documented method involves the reaction of succinic anhydride with propargyl alcohol[8]. This approach is favored for its efficiency and the ready availability of the starting materials.

Synthetic Pathway and Mechanism

The esterification reaction is generally carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-(dimethylamino)pyridine (DMAP). The reaction proceeds by the activation of the carboxylic acid groups of succinic acid (formed in situ from the hydrolysis of succinic anhydride) by DCC, followed by nucleophilic attack by the hydroxyl group of propargyl alcohol. DMAP acts as a catalyst by forming a more reactive intermediate with the activated carboxylic acid.

An alternative approach involves the reaction of a dicarboxylate with propargyl bromide in the presence of a base like potassium carbonate[3].

Caption: General synthesis scheme for bis-propargyl-succinate.

Detailed Experimental Protocol: Synthesis of Bis-propargyl-succinate

This protocol is a synthesis of methodologies described in the literature and should be performed by qualified personnel in a controlled laboratory setting.

Materials:

-

Succinic anhydride (1.0 eq)

-

Propargyl alcohol (2.1 eq)

-

N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Hexanes, HPLC grade

-

Ethyl acetate, HPLC grade

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add succinic anhydride, propargyl alcohol, and DMAP.

-

Dissolve the mixture in anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of DCC in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Purification Protocol: Flash Column Chromatography

A detailed purification by flash column chromatography is crucial for obtaining high-purity BPS, which is essential for subsequent reactions.

Parameters:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Based on similar purifications, a starting gradient of 10% ethyl acetate in hexanes, gradually increasing to 30-40%, should provide good separation.

-

TLC Analysis: Use a 9:1 hexanes:ethyl acetate solvent system to monitor the fractions. The product, being more polar than the starting materials, will have a lower Rf value.

Procedure:

-

Prepare the column by packing silica gel in the chosen eluent.

-

Dissolve the crude BPS in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dry silica onto the column.

-

Elute the column with the gradient of ethyl acetate in hexanes, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure bis-propargyl-succinate as an oil or low-melting solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized BPS must be confirmed through various analytical techniques.

| Property | Description | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [8] |

| Molecular Weight | 194.18 g/mol | [8] |

| Appearance | Colorless to pale yellow oil or low-melting solid | [8] |

| ¹H-NMR (CDCl₃) | δ (ppm): ~4.64 (d, 4H, –CH₂–O–), ~2.64 (s, 4H, –CH₂–CO–), ~2.47 (t, 2H, HC≡C–) | [8] |

| ¹³C-NMR (CDCl₃) | δ (ppm): ~171.5 (–OOC–CH₂–), ~77.0 (HC≡C–CH₂–), ~75.3 (HC≡C–), ~52.5 (HC≡C–CH₂–O–), ~28.9 (–OOC–CH₂CH₂–COO–) | [8] |

| FTIR (cm⁻¹) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1750 (C=O ester stretch) | [8] |

| Thermal Decomposition | Onset of decomposition is typically observed above 200 °C. One study reported a decomposition temperature of 214.03 °C. | [8] |

Core Reactivity: The Azide-Alkyne Cycloaddition

The synthetic utility of bis-propargyl-succinate is dominated by the reactivity of its terminal alkyne groups in the Huisgen 1,3-dipolar cycloaddition with azides to form stable 1,2,3-triazole rings. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

Mechanism of the Huisgen 1,3-Dipolar Cycloaddition

The uncatalyzed reaction is a concerted [3+2] cycloaddition that typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. The reaction proceeds through a cyclic transition state involving the π-systems of the azide and the alkyne.

The CuAAC reaction, in contrast, is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. This catalytic cycle significantly accelerates the reaction rate, allowing it to proceed under mild, often aqueous, conditions[3].

Caption: Simplified workflow of the CuAAC reaction with BPS.

Kinetic Considerations

The kinetics of the azide-alkyne cycloaddition are a key advantage of BPS, particularly in polymer curing applications. The reaction with energetic polymers like Glycidyl Azide Polymer (GAP) has been shown to follow first-order kinetics[3]. The rate of reaction is temperature-dependent, with faster curing times observed at higher temperatures[3]. The activation energy for the curing of GAP with bis-propargyl aromatic esters has been reported to be in the range of 13-16 kcal/mol[3]. This is a key parameter for controlling the curing process in industrial applications.

Applications in Materials Science

The ability of BPS to form stable, crosslinked networks through triazole linkages has made it a valuable tool in materials science, particularly as an alternative to traditional isocyanate-based systems.

Curing Agent for Energetic Polymers

In the field of solid rocket propellants, Glycidyl Azide Polymer (GAP) is a widely used energetic binder. Traditionally, GAP is cured using isocyanates to form a polyurethane network. However, isocyanates are toxic and highly sensitive to moisture. BPS offers a superior alternative, reacting with the azide groups of GAP via the Huisgen cycloaddition to form a stable, crosslinked triazole network[4].

Advantages over Isocyanate Curing:

-

Moisture Insensitivity: The click reaction is not affected by water, simplifying handling and processing.

-

Improved Safety: BPS is a non-isocyanate curative, reducing the health risks associated with isocyanates.

-

Enhanced Thermal Stability: The resulting triazole linkages are thermally stable, contributing to the overall stability of the cured binder.

-

Good Mechanical Properties: GAP cured with BPS and its analogues exhibits mechanical properties comparable to or better than those of isocyanate-cured systems[3].

| Property | BPS-Cured GAP System | Isocyanate-Cured GAP System | Reference |

| Curing Chemistry | Azide-Alkyne Cycloaddition | Urethane Formation | [4] |

| Moisture Sensitivity | Low | High | [3] |

| Toxicity of Curative | Lower | Higher (Isocyanates are sensitizers) | [3] |

| E Modulus | 0.06–0.674 N/mm² (variable with BPS content) | Variable | [4] |

| Maximum Stress | 0.05–0.32 N/mm² (variable with BPS content) | Variable | [4] |

| Elongation | 50–95% | Variable | [4] |

Self-Healing Materials

The azide-alkyne click reaction is also a powerful tool for creating self-healing polymers. In one application, BPS is used as a healing agent for a crosslinked polyurethane matrix containing azide groups[8]. When damage occurs in the polymer, BPS can be introduced to the damaged area, where it reacts with the available azide groups to form new crosslinks, thus repairing the material[8]. Studies have shown that this approach can recover a significant portion of the material's original mechanical strength, with healing efficiencies of up to 86% reported[8].

Potential Applications in Drug Development and Bioconjugation

While the primary documented applications of BPS are in materials science, its structure as a homobifunctional di-alkyne linker makes it highly relevant to the field of drug development, particularly for the synthesis of complex bioconjugates.

Linker for Antibody-Drug Conjugates (ADCs) and PROTACs

ADCs and PROTACs are two of the most promising new modalities in targeted therapy. Both rely on a chemical linker to connect a targeting moiety (an antibody for ADCs, a target-binding ligand for PROTACs) to a functional molecule (a cytotoxic payload for ADCs, an E3 ligase ligand for PROTACs)[6][7].

BPS represents a fundamental, non-PEGylated scaffold for such linkers. Its two alkyne groups allow for the sequential or simultaneous attachment of two different azide-functionalized molecules. For example, one alkyne could be reacted with an azide-modified cytotoxic drug, and the other with an azide-modified antibody or targeting ligand. The succinate core provides a degree of flexibility and can influence the solubility and pharmacokinetic properties of the resulting conjugate.

While BPS itself may be too simple for many advanced applications, it serves as a valuable starting point for the synthesis of more complex linkers. For instance, the succinate core could be replaced with other dicarboxylic acids to modulate the length and rigidity of the linker. Furthermore, PEG chains or other solubility-enhancing moieties could be incorporated to improve the biopharmaceutical properties of the final conjugate.

Caption: Conceptual application of BPS as a linker scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling bis-propargyl-succinate.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Thermal Stability: Propargyl esters can be thermally sensitive. While BPS is reported to be stable up to around 200 °C, it is advisable to avoid excessive heating[8]. When used in applications involving energetic materials like GAP, a thorough thermal hazard analysis is essential.

-

Reactivity Hazards: Terminal alkynes can form explosive acetylides with certain metals, such as copper(I) under specific conditions. While the CuAAC reaction is generally safe, it is important to follow established protocols and avoid the isolation of copper acetylide intermediates.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion and Future Outlook

Bis-propargyl-succinate is a versatile and highly valuable chemical intermediate with a well-established role in materials science and burgeoning potential in drug development. Its straightforward synthesis, well-defined reactivity through click chemistry, and the advantageous properties it imparts to resulting materials make it a compelling choice for a wide range of applications. As a non-isocyanate curative, it offers a safer and more robust alternative for the production of high-performance polymers. In the realm of bioconjugation, BPS provides a fundamental and adaptable scaffold for the construction of sophisticated linkers for targeted therapeutics. Future research will likely focus on the development of novel BPS analogues with tailored properties for specific applications, further expanding the utility of this important chemical building block.

References

-

Bispropargyl ether and bismaleimide blends: Part II – TG studies and degradation kinetics. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Sonawane, S. H., Anniyappan, M., Athar, J., Banerjee, S., & Sikder, A. K. (2016). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. RSC Advances, 6(73), 68987–68996. [Link]

-

Understanding the reactivity of bis(propargyl) aromatic esters towards GAP: a theoretical exploration. (n.d.). New Journal of Chemistry. Retrieved January 22, 2026, from [Link]

-

(PDF) Investigation of the Polyol Types and Isocyanate Concentrations on the Rheological, Morphological and Mechanical Properties of Polyurethane Foams. (2021, September 3). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Vo, T. S., & Vo, T. T. B. C. (2020). Preparation and Characterization of Bis-Propargyl-Succinate, and its Application in Preliminary Healing Ability of Crosslinked Polyurethane using “Azide-Alkyne” Click. Journal of Engineering Science and Technology Review, 13(4), 110-116. [Link]

-

Keicher, T., Kuglstatter, W., Eisele, S., Wetzel, T., & Krause, H. (2009). Isocyanate‐Free Curing of Glycidyl Azide Polymer (GAP) with Bis‐Propargyl‐Succinate (II). Propellants, Explosives, Pyrotechnics, 34(3), 210-217. [Link]

-

Synthesis of Bis(propargyl) Aromatic Esters and Ethers: A Potential Replacement for Isocyanate Based Curators. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Dynamic Kinetic Resolution of Bis-Aryl Succinic Anhydrides: Enantioselective Synthesis of densely functionalized γ-. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Curing kinetics of GAP with bis-propargyl ethers. (n.d.). RSC Advances. Retrieved January 22, 2026, from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE. Retrieved January 22, 2026, from [Link]

-

The medicinal chemistry evolution of antibody–drug conjugates. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (2024, October 11). MDPI. Retrieved January 22, 2026, from [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023, April 11). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

Case Studies & Publications. (n.d.). chromacon.com. Retrieved January 22, 2026, from [Link]

-

Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. (2011, April 12). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Innovative linker strategies for tumor-targeted drug conjugates. (n.d.). AIR Unimi. Retrieved January 22, 2026, from [Link]

-

Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition. (n.d.). Springer. Retrieved January 22, 2026, from [Link]

-

Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved January 22, 2026, from [Link]

-

Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (2024, October 11). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Di(prop-2-yn-1-yl) succinate: A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Di(prop-2-yn-1-yl) succinate, a versatile chemical compound with significant potential in materials science and drug development. This document will delve into its fundamental properties, synthesis, and applications, offering insights grounded in established scientific principles and experimental evidence.

Core Compound Identity and Properties

Di(prop-2-yn-1-yl) succinate, also known as bis-propargyl-succinate (BPS), is an organic molecule characterized by a central succinate ester backbone flanked by two propargyl groups. The presence of terminal alkynes is a key structural feature, rendering the molecule highly reactive and amenable to a variety of chemical modifications, most notably "click" chemistry reactions.

Molecular Formula and Weight

The fundamental properties of Di(prop-2-yn-1-yl) succinate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| CAS Number | 4580-40-9 | [1] |

| IUPAC Name | di(prop-2-yn-1-yl) butanedioate | |

| Synonyms | Bis-propargyl-succinate (BPS) | [2] |

Structural Representation

The chemical structure of Di(prop-2-yn-1-yl) succinate is depicted below.

Caption: Chemical structure of Di(prop-2-yn-1-yl) succinate.

Synthesis and Characterization

The synthesis of Di(prop-2-yn-1-yl) succinate is typically achieved through a standard esterification reaction between succinic acid or its derivative and propargyl alcohol.[2] This straightforward approach allows for the production of the target molecule with high purity.

Synthetic Pathway

A general synthetic route involves the reaction of succinyl chloride with propargyl alcohol in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: General synthesis pathway for Di(prop-2-yn-1-yl) succinate.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of Di(prop-2-yn-1-yl) succinate is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

Succinyl chloride

-

Propargyl alcohol

-

Anhydrous dichloromethane (DCM)

-

Pyridine

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Thin-layer chromatography (TLC) apparatus (with ethyl acetate/hexane as eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve succinyl chloride in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition of Reactants: Slowly add a solution of propargyl alcohol and pyridine in anhydrous DCM to the cooled succinyl chloride solution with vigorous stirring. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials (succinyl chloride and propargyl alcohol) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

-

Work-up: Once the reaction is complete, quench the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure Di(prop-2-yn-1-yl) succinate.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Applications in Research and Drug Development

The unique structure of Di(prop-2-yn-1-yl) succinate, particularly its terminal alkyne functionalities, makes it a valuable building block in various scientific domains.

Polymer Chemistry and Materials Science

Di(prop-2-yn-1-yl) succinate can serve as a cross-linking agent or a monomer in the synthesis of novel polymers. Its ability to participate in azide-alkyne "click" cycloaddition reactions makes it particularly useful for creating highly functionalized and well-defined polymer architectures.[2] One notable application is in the development of self-healing materials, where it can be encapsulated and released to repair cracks in a polymer matrix.[2]

Drug Delivery and Prodrug Strategies

In the realm of drug development, the propargyl groups of Di(prop-2-yn-1-yl) succinate can be utilized for bioconjugation. This allows for the attachment of the molecule to larger biomolecules, such as proteins or targeting ligands, or to drug delivery vehicles like nanoparticles. The succinate core is biodegradable, which is an advantageous property for in vivo applications.[3][4]

The concept of using ester-based compounds as prodrugs is well-established in medicinal chemistry to improve the pharmacokinetic properties of a drug.[5] While Di(prop-2-yn-1-yl) succinate itself is not a drug, its succinate backbone can be conceptually integrated into prodrug design, where the ester linkages are cleaved by endogenous esterases to release an active pharmaceutical ingredient.

Organic Synthesis and Medicinal Chemistry

The propargyl functional group is a versatile handle in organic synthesis.[6][7] It can be transformed into a variety of other functional groups, making Di(prop-2-yn-1-yl) succinate a useful starting material for the synthesis of more complex molecules with potential biological activity. For instance, the alkyne can participate in Sonogashira coupling reactions to form carbon-carbon bonds or be converted to other heterocycles.[8]

Safety and Handling

Di(prop-2-yn-1-yl) succinate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. The recommended storage condition is in an inert atmosphere at 2-8°C.[1]

Conclusion

Di(prop-2-yn-1-yl) succinate is a molecule with significant potential, stemming from its bifunctional nature with two terminal alkynes and a central biodegradable ester core. Its straightforward synthesis and versatile reactivity make it an attractive building block for researchers in materials science, drug delivery, and organic synthesis. As the demand for advanced materials and targeted therapeutics grows, the applications of molecules like Di(prop-2-yn-1-yl) succinate are expected to expand.

References

-

National Institute of Standards and Technology (NIST). Succinic acid, di(3-phenylprop-2-en-1-yl) ester. [Link]

-

Vo, T. S., & Vo, T. T. B. C. (2020). Preparation and Characterization of Bis-Propargyl-Succinate, and its Application in Preliminary Healing Ability of Crosslinked Polyurethane using “Azide-Alkyne” Click. Journal of Engineering Science and Technology Review, 13(4), 110-116. [Link]

-

Taylor & Francis Group. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. [Link]

-

Cheméo. Chemical Properties of Succinic acid, di(3-phenylprop-2-en-1-yl) ester. [Link]

-

PubChem. Dipropyl succinate. [Link]

-

Chinese Chemical Society. (2020). Asymmetric Three-Component Propargyloxylation for Direct Assembly of Polyfunctionalized Chiral Succinate Derivatives. CCS Chemistry. [Link]

-

Stenutz. allyl succinate. [Link]

-

ResearchGate. Synthesis of 2,2-di(prop-2-yn-1-yl)propane-1,3-diyl.... [Link]

-

MDPI. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). [Link]

-

National Institutes of Health. (2011). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 16(5), 3879–3913. [Link]

-

PubMed. Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. [Link]

-

ScienceDirect. Design, synthesis and preclinical evaluations of (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (succ-5) as cardioprotective, hepatoprotective and. [Link]

-

PubChem. Diisopropyl succinate. [Link]

-

PubMed. A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. [Link]

-

National Institutes of Health. (2015). Novel Biodegradable Polyester Poly(Propylene Succinate): Synthesis and Application in the Preparation of Solid Dispersions and Nanoparticles of a Water-Soluble Drug. AAPS PharmSciTech, 16(6), 1395–1405. [Link]

-

Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

-

ACS Publications. (2023). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Journal of Natural Products, 86(3), 559–583. [Link]

-

MDPI. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]

-

MDPI. (2021). A Biodegradable Copolyester, Poly(butylene succinate-co-ε-caprolactone), as a High Efficiency Matrix Former for Controlled Release of Drugs. Pharmaceutics, 13(7), 1045. [Link]

Sources

- 1. 4580-40-9|Di(prop-2-yn-1-yl) succinate|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Biodegradable Polyester Poly(Propylene Succinate): Synthesis and Application in the Preparation of Solid Dispersions and Nanoparticles of a Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chinesechemsoc.org [chinesechemsoc.org]

A Technical Guide to the Spectroscopic Signatures of Diprop-2-ynyl butanedioate

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for Diprop-2-ynyl butanedioate, also known as di(2-propynyl) succinate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical ¹H NMR, ¹³C NMR, and IR spectral characteristics of this molecule. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure technical accuracy and practical utility.

Introduction: The Structural Landscape of Diprop-2-ynyl butanedioate

Diprop-2-ynyl butanedioate (C₁₀H₁₀O₄) is a symmetrical diester formed from butanedioic acid (succinic acid) and propargyl alcohol. Its structure is characterized by two terminal alkyne functionalities and a central succinate core. This unique combination of reactive propargyl groups and a flexible aliphatic linker makes it a valuable crosslinking agent in polymer synthesis and a versatile building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its synthesis and purity, as well as for understanding its reactivity in various applications.

Predicted Spectroscopic Data

Due to the absence of readily available experimental spectra in public databases, this guide presents a detailed prediction based on the well-established spectroscopic behavior of its constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Diprop-2-ynyl butanedioate is anticipated to be relatively simple due to the molecule's symmetry. Two distinct sets of signals are expected, corresponding to the protons of the succinate backbone and the propargyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for Diprop-2-ynyl butanedioate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C≡CH | ~2.5 | Triplet (t) | 2H | The acetylenic proton is deshielded by the triple bond and shows a characteristic chemical shift. It will be split into a triplet by the two adjacent methylene protons. |

| -O-CH ₂-C≡CH | ~4.7 | Doublet (d) | 4H | The methylene protons are adjacent to an oxygen atom and a triple bond, leading to a downfield shift. They will be split into a doublet by the single acetylenic proton. |

| -C(=O)-CH ₂-CH ₂-C(=O)- | ~2.7 | Singlet (s) | 4H | Due to the molecule's symmetry, the two methylene groups of the succinate backbone are chemically equivalent, resulting in a single peak. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Diprop-2-ynyl butanedioate

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O | ~170-172 | The carbonyl carbons of the ester groups are highly deshielded and appear in the characteristic downfield region for esters. |

| -C ≡CH | ~78-80 | The sp-hybridized carbon of the alkyne attached to the methylene group. |

| -C≡C H | ~75-77 | The terminal sp-hybridized carbon of the alkyne. |

| -O-C H₂- | ~52-55 | The methylene carbon is attached to an oxygen atom, causing a significant downfield shift. |

| -C(=O)-C H₂- | ~29-32 | The methylene carbons of the succinate backbone are in a typical aliphatic region. |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in Diprop-2-ynyl butanedioate.

Table 3: Predicted IR Absorption Frequencies for Diprop-2-ynyl butanedioate

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| ≡C-H | ~3300 | Strong, Sharp | Stretching |

| C-H (sp³) | ~2850-3000 | Medium | Stretching |

| C≡C | ~2100-2260 | Medium to Weak, Sharp | Stretching |

| C=O (Ester) | ~1735-1750 | Strong | Stretching |

| C-O | ~1000-1300 | Strong | Stretching |

The presence of a sharp, strong band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.[1][2][3] The strong absorption in the region of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.[1][3]

Experimental Protocols

To obtain high-quality spectroscopic data for Diprop-2-ynyl butanedioate, the following experimental protocols are recommended.

NMR Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified solid Diprop-2-ynyl butanedioate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.

- Transfer the solution to a clean, dry 5 mm NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.

2. Instrument Parameters (¹H NMR):

- Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better resolution.

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-16 scans for a reasonably concentrated sample.

3. Instrument Parameters (¹³C NMR):

- Spectrometer: A 75 MHz or higher field NMR spectrometer.

- Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with singlets for each carbon.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum.

- Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

- Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid Diprop-2-ynyl butanedioate directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Sample Preparation (KBr Pellet):

- Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

- Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

3. Instrument Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

- Scan Range: Typically 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.

- Number of Scans: 16-32 scans.

- A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Logical Frameworks for Spectral Analysis

NMR Workflow

Caption: Workflow for NMR data acquisition and analysis.

IR Analysis Pathway

Sources

Solubility of Diprop-2-ynyl butanedioate in common solvents

An In-Depth Technical Guide to the Solubility of Diprop-2-ynyl Butanedioate in Common Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of diprop-2-ynyl butanedioate, a key crosslinking agent and monomer in advanced polymer synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating the applications of this compound. We will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for solubility determination, and present a predictive solubility profile in a range of common laboratory solvents. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results.

Introduction to Diprop-2-ynyl Butanedioate

Diprop-2-ynyl butanedioate, also known as dipropargyl succinate, is a diester with the chemical formula C₁₀H₁₀O₄.[1] It possesses two terminal alkyne functionalities, making it a valuable component in the synthesis of specialty resins, coatings, and other polymers through mechanisms like UV or heat-induced curing.[1] Understanding its solubility is paramount for a variety of applications, including reaction kinetics, formulation development, purification processes, and material processing. The efficiency of polymerization reactions, the homogeneity of resulting polymers, and the overall performance of the final product are all intrinsically linked to the solubility of the monomer in the chosen reaction medium.

Key Physical and Chemical Properties:

-

Molecular Formula: C₁₀H₁₀O₄[1]

-

Molecular Weight: 194.184 g/mol [1]

-

Melting Point: 39-40 °C[1]

-

Boiling Point: 273.1 °C at 760 mmHg[1]

-

Density: 1.155 g/cm³[1]

-

Synonyms: di(2-propynyl) succinate

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2] Esters, such as diprop-2-ynyl butanedioate, are generally considered to have moderate polarity due to the presence of the carbonyl (C=O) group.[3] However, the overall polarity of the molecule is also influenced by its hydrocarbon skeleton.

Several factors influence the solubility of esters in organic solvents:

-

Polarity and Intermolecular Forces: The solubility of an ester is a direct consequence of the interplay between the intermolecular forces of the solute and the solvent. Polar esters will exhibit greater solubility in polar solvents due to dipole-dipole interactions.[3] Non-polar esters, on the other hand, will be more soluble in non-polar solvents, where van der Waals forces are the predominant intermolecular interactions.[3]

-

Hydrogen Bonding: While esters themselves cannot form hydrogen bonds with each other, their carbonyl groups can act as hydrogen bond acceptors.[4] This allows for some degree of solubility in protic solvents like water and alcohols, especially for esters with shorter carbon chains.[3][4]

-

Hydrocarbon Chain Length: As the length of the hydrocarbon chains in an ester increases, its overall polarity decreases, leading to reduced solubility in polar solvents and increased solubility in non-polar solvents.[3]

Based on its structure, diprop-2-ynyl butanedioate is expected to be soluble in a range of organic solvents and sparingly soluble in water.[5]

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility of diprop-2-ynyl butanedioate. The following protocol outlines a reliable method for qualitative and quantitative solubility assessment.

Materials and Equipment

-

Diprop-2-ynyl butanedioate (solute)

-

A range of common laboratory solvents (see Table 1)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of diprop-2-ynyl butanedioate.

Caption: Experimental workflow for determining the solubility of diprop-2-ynyl butanedioate.

Step-by-Step Protocol for Quantitative Solubility Determination

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of diprop-2-ynyl butanedioate into a series of glass vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vials from the shaker bath.

-

Allow any undissolved solid to settle.

-

Withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Analyze the filtered saturated solution using a pre-validated analytical method, such as HPLC or GC, to determine the concentration of diprop-2-ynyl butanedioate.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or g/L.

-

Predicted Solubility Profile

Table 1: Predicted Solubility of Diprop-2-ynyl Butanedioate in Common Solvents at 25 °C

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Sparingly Soluble | The ester groups can act as hydrogen bond acceptors, but the overall molecule has significant non-polar character.[4] |

| Methanol | 5.1 | Soluble | A polar protic solvent that can interact with the ester groups. |

| Ethanol | 4.3 | Soluble | Similar to methanol, its polarity allows for good interaction with the ester.[5] |

| Acetone | 5.1 | Very Soluble | A polar aprotic solvent that is a good solvent for many esters.[5] |

| Ethyl Acetate | 4.4 | Very Soluble | "Like dissolves like" principle; both are esters.[6] |

| Dichloromethane | 3.1 | Very Soluble | A moderately polar solvent that is effective at dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | 4.0 | Very Soluble | A polar aprotic solvent with good solvating properties for esters. |

| Toluene | 2.4 | Soluble | A non-polar aromatic solvent that can interact with the non-polar parts of the molecule. |

| Hexane | 0.1 | Sparingly Soluble | A non-polar solvent with limited ability to solvate the polar ester groups. |

Conclusion

This technical guide has provided a detailed examination of the solubility of diprop-2-ynyl butanedioate. By understanding the theoretical principles and employing the robust experimental protocols outlined, researchers can confidently determine its solubility in various solvent systems. The predictive solubility profile presented serves as a valuable starting point for solvent selection in synthesis, formulation, and other applications. Accurate solubility data is a critical parameter that underpins the successful application of this versatile monomer in the development of advanced materials.

References

-

TutorChase. (n.d.). What are the physical properties of esters and how do they differ from other organic compounds? Retrieved from [Link]

-

Fiveable. (n.d.). Solubility in organic solvents Definition - Organic Chemistry II Key Term. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

MySkinRecipes. (n.d.). diprop-2-yn-1-yl butanedioate. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Ester as a solvent. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 15.7: Physical Properties of Esters. Retrieved from [Link]

-

Reddit. (2016). Solubility in water, ester, butenal and organic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of Diprop-2-ynyl Butanedioate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Diprop-2-ynyl butanedioate is a specialty chemical with limited publicly available safety and thermal stability data.[1] This guide is therefore constructed based on first principles of chemical reactivity for its constituent functional groups (ester, alkyne) and established analytical methodologies. The presented data is illustrative and intended to serve as a framework for a rigorous experimental investigation. All personnel must conduct a thorough hazard assessment and adhere to all institutional safety protocols before handling this substance.

Executive Summary

Diprop-2-ynyl butanedioate, a dialkynyl ester, presents a unique combination of chemical functionalities that are highly valuable in polymer synthesis, drug delivery, and materials science.[1] However, the presence of high-energy alkyne groups and ester linkages necessitates a thorough evaluation of its thermal stability to ensure safe handling, storage, and processing. This guide provides a comprehensive framework for assessing the thermal hazards of this compound. We will explore the fundamental principles of thermal analysis, detail essential experimental protocols, and discuss potential decomposition mechanisms. The overarching goal is to equip researchers with the necessary knowledge to characterize the thermal behavior of diprop-2-ynyl butanedioate and to implement appropriate safety measures.

Introduction: A Molecule of Interest

Diprop-2-ynyl butanedioate (di(2-propynyl) succinate) is a symmetrical diester formed from butanedioic acid (succinic acid) and propargyl alcohol. Its molecular structure, featuring two terminal alkyne groups, makes it a prime candidate for "click" chemistry reactions, polymerization, and as a crosslinking agent.[1] These reactive moieties, however, are also a source of potential thermal instability. The triple bonds in the alkyne groups contain a significant amount of strain energy, which can be released exothermically upon decomposition.

A preliminary hazard assessment based on its structure suggests a moderate reactivity hazard. The NFPA 704 diamond for this compound would likely have a non-zero rating in the yellow (reactivity/instability) quadrant.[2][3][4][5] A definitive rating requires the empirical data outlined in this guide.

Core Principles of Thermal Hazard Assessment

Understanding the thermal stability of a chemical is paramount for process safety. The primary objectives are to determine:

-

Onset Temperature of Decomposition: The temperature at which the material begins to self-heat.

-

Heat of Decomposition (ΔHd): The total energy released during a decomposition event.

-

Rate of Decomposition and Gas Generation: The speed at which the decomposition reaction proceeds and the volume of gas produced, which are critical for pressure relief system design.[6]

-

Time to Maximum Rate (TMR): The time it takes for an adiabatic decomposition to reach its maximum velocity, a key indicator of the potential for a runaway reaction.[6][7]

To obtain this data, a multi-technique approach is essential, primarily employing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).